Equilin

描述

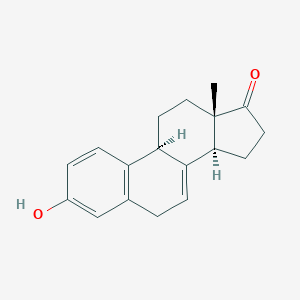

Equilin is a naturally occurring estrogenic steroid hormone found in horses. It is one of the primary components of conjugated estrogens, which are used in hormone replacement therapy for menopausal symptoms. This compound is known for its estrogenic activity and is present in the urine of pregnant mares. It has a chemical formula of C18H20O2 and a molar mass of 268.35 g/mol .

准备方法

合成路线和反应条件: 雌马酚可以通过一系列化学反应从市售的 19-羟基雄甾-4-烯-3,17-二酮合成。 该过程涉及逆醛醇缩合芳构化,该反应有效地将起始原料转化为雌马酚及其衍生物 。 雌马酚、17β-二氢雌马酚和 17α-二氢雌马酚的总产率分别为 32%、37% 和 25% .

工业生产方法: 雌马酚的工业生产通常涉及从怀孕母马的尿液中提取。 然后对提取的结合雌激素进行纯化和加工,以获得雌马酚及其衍生物 .

化学反应分析

反应类型: 雌马酚会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 雌马酚可以用高锰酸钾或三氧化铬等试剂氧化。

还原: 雌马酚的还原可以用钯催化剂存在下氢气进行。

取代: 在适当条件下,卤素或其他亲核试剂可以发生取代反应。

主要产物:

氧化: 雌马酚的氧化会导致雌马烯酮的形成。

还原: 还原可以产生 17β-二氢雌马酚。

4. 科研应用

雌马酚在科学研究中有着广泛的应用:

化学: 雌马酚被用作研究雌激素类固醇及其衍生物的参考化合物。

生物学: 它被研究其在内分泌系统中的作用及其对各种生物过程的影响。

科学研究应用

Pharmacological Applications

Equilin exhibits multiple pharmacological actions, which have been extensively studied for their therapeutic potential.

Hormone Replacement Therapy

This compound is widely used in hormone replacement therapy for postmenopausal women to alleviate symptoms associated with menopause such as hot flashes and vaginal atrophy. The drug is effective in improving quality of life for women experiencing hypoestrogenism due to surgical menopause or primary ovarian failure .

Endocrine Effects

Research indicates that this compound influences various endocrine pathways. For instance, studies have shown that it modulates the expression of adhesion molecules in human umbilical vein endothelial cells (HUVECs), potentially increasing the risk of cardiovascular diseases by promoting monocyte adhesion .

Neuroprotective Effects

This compound has been found to possess neuroprotective properties. In animal studies, it has been shown to enhance dendritic spine density in the hippocampus, suggesting potential benefits for cognitive function and memory .

Clinical Research Findings

Recent studies have provided insights into the pharmacokinetics and comparative efficacy of this compound.

Pharmacokinetics

A study evaluated the metabolic clearance rates of this compound and its sulfate forms in postmenopausal women, highlighting its pharmacokinetic profile and implications for dosing regimens in clinical settings .

Comparative Efficacy

In a clinical trial comparing the effects of various estrogens including this compound and diethylstilbestrol, this compound was found to be more potent than some other estrogen forms, which may influence treatment choices for hormone replacement therapy .

Environmental Impact

This compound has been detected in aquatic environments due to its presence in pharmaceutical waste. Studies assessing its endocrine-disrupting potential have raised concerns about its effects on aquatic organisms. Research using medaka fish indicated that this compound can disrupt endocrine functions, which poses risks to biodiversity and ecosystem health .

Case Study: Cardiovascular Risk Assessment

A case-control study assessed the relationship between circulating levels of steroid hormones, including this compound, and the risk of endometrial cancer among women. The findings suggested a complex interaction between hormone levels and cancer risk, emphasizing the need for careful monitoring in patients undergoing hormone replacement therapy .

Case Study: Thyroid Hormone Interaction

Research involving Xenopus laevis tadpoles demonstrated that this compound does not act as a thyroid hormone agonist but can decrease proliferation in neural progenitor cells, indicating a nuanced role in developmental biology and potential implications for thyroid health .

Summary Table of Applications

作用机制

雌马酚通过与目标组织(如女性生殖器官、乳房、下丘脑和垂体)中的雌激素受体(ERα 和 ERβ)结合来发挥作用。结合后,它会激活受体,导致 DNA、RNA 和特定蛋白质合成增加。 这导致调节各种生理过程,包括调节月经周期、维持第二性征和调节促性腺激素释放 .

类似化合物:

雌酮: 另一种在人类和马匹中都存在的天然雌激素。

17β-雌二醇: 人类中最强的天然雌激素。

雌马烯酮: 具有类似雌激素活性的雌马酚衍生物。

比较: 雌马酚因存在于从怀孕母马尿液中提取的结合雌激素中而独一无二。它具有独特的结构,在 A 环和 B 环中具有四个双键,这使其区别于雌酮和 17β-雌二醇等其他雌激素。 雌马酚与雌激素受体的结合亲和力低于雌二醇,但其衍生物,例如 17β-二氢雌马酚,表现出更高的结合亲和力 .

相似化合物的比较

Estrone: Another naturally occurring estrogen found in both humans and horses.

17β-Estradiol: The most potent natural estrogen in humans.

Equilenin: A derivative of equilin with similar estrogenic activity.

Comparison: this compound is unique due to its presence in conjugated estrogens derived from pregnant mares’ urine. It has a distinct structure with four double bonds in the A- and B-rings, which differentiates it from other estrogens like estrone and 17β-estradiol. This compound’s binding affinity to estrogen receptors is lower compared to estradiol, but its derivatives, such as 17β-dihydrothis compound, exhibit higher binding affinities .

生物活性

Equilin is a steroid hormone derived from the urine of pregnant mares and is one of the primary components of conjugated equine estrogens (CEE). It has garnered attention for its distinct biological activities, particularly in cardiovascular health, neuroprotection, and its role in hormone replacement therapy (HRT). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits various pharmacological actions that differentiate it from other estrogens such as 17β-estradiol. Key areas of interest include:

- Vasodilatory Effects : this compound has been shown to induce vasodilation in mesenteric arteries. In studies involving spontaneously hypertensive rats, this compound produced a concentration-dependent relaxation comparable to that of 17β-estradiol. However, it operates through mechanisms that do not involve classical estrogen receptor activation, indicating an alternative pathway for its vasodilatory effects .

- Antioxidant Properties : this compound displays higher antioxidant potency than estrone and 17β-estradiol. This property may contribute to its cardiovascular protective effects by reducing oxidative stress in vascular smooth muscle cells .

- Neurotrophic Effects : Research indicates that this compound promotes growth factor signaling pathways, which are crucial for neuroprotection. Its neurotrophic effects suggest potential applications in treating neurodegenerative diseases .

This compound's mechanisms of action are multifaceted:

- Calcium Channel Blockade : this compound has been observed to block L-type calcium channels in vascular smooth muscle cells, which contributes to its vasodilatory effects. This action is less effective than that of 17β-estradiol but still significant .

- Estrogen Receptor Interaction : Although this compound has a lower affinity for estrogen receptors compared to other estrogens, it still influences cellular pathways related to growth and proliferation through non-genomic mechanisms .

- Metabolic Pathways : The metabolic clearance rate (MCR) of this compound sulfate (EqS) is crucial for understanding its biological activity. Studies indicate that EqS can be converted into several active metabolites, including 17β-dihydrothis compound, which has a stronger affinity for estrogen receptors and may enhance the overall efficacy of this compound in therapeutic contexts .

Comparative Efficacy with Other Estrogens

The following table summarizes the comparative efficacy of this compound and 17β-estradiol in inducing vasodilation in mesenteric arteries:

| Contractile Agents | This compound (R_MAX) | This compound (pD2) | 17β-Estradiol (R_MAX) | 17β-Estradiol (pD2) |

|---|---|---|---|---|

| U46619 | 99.94 ± 0.57 | 4.79 ± 0.02 | 92.67 ± 2.05 | 4.75 ± 0.08 |

| ET-1 | 91.84 ± 1.40 | 5.15 ± 0.06 | 91.13 ± 1.42 | 5.17 ± 0.11 |

| PDBu | 96.41 ± 1.20 | 5.03 ± 0.04 | 94.69 ± 2.78 | 5.16 ± 0.06 |

| KCl | 99.15 ± 0.42 | 4.95 ± 0.02 | 98.24 ± 0.37 | 5.15 ± 0.02 |

Values are means ± S.E.M for four to six animals.

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Hormone Replacement Therapy : In postmenopausal women, this compound is often included in HRT formulations due to its beneficial effects on menopausal symptoms and bone density preservation . Research has shown that patients receiving CEE containing this compound report improved quality of life metrics compared to those receiving placebo treatments.

- Cardiovascular Health : A study on postmenopausal women indicated that those treated with this compound showed lower incidences of cardiovascular events compared to untreated controls, suggesting a protective role against heart disease linked to its vasodilatory properties .

属性

IUPAC Name |

3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859387 | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-86-2 | |

| Record name | equilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。